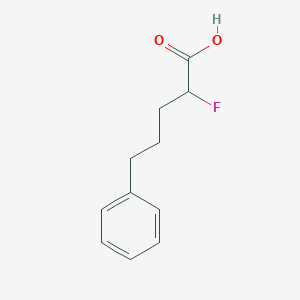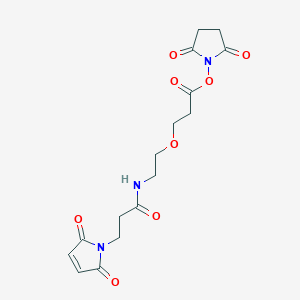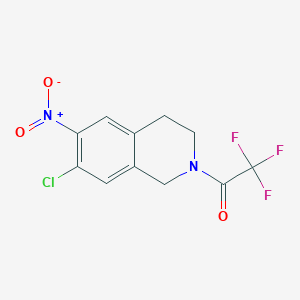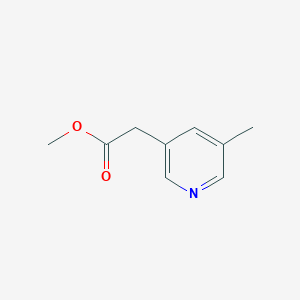
2-methoxy-D3-phenol-3,4,5,6-D4
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tetranuclear Lanthanide(III) Complexes in Seesaw Geometry
The study by Goura et al. (2014) explores the synthesis and magnetic properties of tetranuclear lanthanide(III) complexes, using a compound structurally related to 2-methoxy-D3-phenol. These complexes exhibit unique seesaw topology and are formed through coordination involving nitrate ligands and show weak antiferromagnetic coupling, with implications for magnetic studies (Goura, Walsh, Tuna, & Chandrasekhar, 2014).
Molecular Docking and Quantum Chemical Calculations
The research by Viji et al. (2020) involves molecular docking and quantum chemical calculations on a molecule structurally similar to 2-methoxy-D3-phenol. This study provides insights into molecular structure, vibrational spectra, and potential energy distribution, useful for understanding the biological effects of such compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Multitarget 1,4-Dioxane Compounds
Del Bello et al. (2019) investigate multitarget compounds with dopaminergic and serotoninergic profiles, highlighting the importance of methoxy substitutions in phenoxy moieties. This study is relevant for understanding the impact of structural variations in compounds like 2-methoxy-D3-phenol on receptor interactions, potentially useful for treating neurological disorders (Del Bello, Ambrosini, Bonifazi, Newman, Keck, Giannella, Giorgioni, Piergentili, Cappellacci, Cilia, Franchini, & Quaglia, 2019).
Accurate Gas- and Liquid-Phase Bond Dissociation Enthalpies
Bakalbassis et al. (2003) perform a theoretical determination of bond dissociation enthalpies in hydroxy/methoxy ortho substituted phenols, related to 2-methoxy-D3-phenol. This research is crucial for understanding the chemical stability and reactivity of such compounds in different phases (Bakalbassis, Lithoxoidou, & Vafiadis, 2003).
Heterometallic Trinuclear {CoLn(III)} Complexes
Goura et al. (2016) study heterometallic trinuclear complexes using a ligand similar to 2-methoxy-D3-phenol, demonstrating unique magnetic behavior. This research contributes to the understanding of metal-ligand interactions in coordination chemistry (Goura, Brambleby, Topping, Goddard, Suriya Narayanan, Bar, & Chandrasekhar, 2016).
Mécanisme D'action
Target of Action
The primary target of 2-methoxy-D3-phenol-3,4,5,6-D4, a deuterium-labeled analog of 2-methoxyphenol, is the enzyme cytochrome P450 in the liver . This enzyme plays a crucial role in the metabolism of various substances, including drugs and toxins .
Mode of Action
Upon ingestion, this compound interacts with cytochrome P450, facilitating the metabolism of 2-methoxyphenol . The deuterium labeling allows for precise tracking of the metabolism of 2-methoxyphenol in biological systems .
Biochemical Pathways
The interaction of this compound with cytochrome P450 triggers a series of biochemical reactions that lead to the metabolism of 2-methoxyphenol . These reactions are part of the body’s natural detoxification process, helping to break down and eliminate potentially harmful substances .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to its metabolism by cytochrome P450 . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties influence its bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The action of this compound results in the metabolism of 2-methoxyphenol, contributing to the body’s detoxification processes . This can provide important insights into the mechanisms of drug action and metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors such as diet, lifestyle, and the presence of other substances can affect the activity of cytochrome P450 and, consequently, the metabolism of 2-methoxyphenol . Additionally, the stability and efficacy of this compound can be affected by factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
2-methoxy-D3-phenol-3,4,5,6-D4 plays a significant role in biochemical reactions, particularly in the context of oxidative stress and drug metabolism. It interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes involves the hydroxylation of this compound, leading to the formation of metabolites that can be further studied to understand the metabolic pathways and the effects of oxidative stress on biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response, such as those encoding for antioxidant enzymes. Additionally, this compound can modulate cell signaling pathways that are activated in response to oxidative stress, thereby influencing cellular functions and overall cell health .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, leading to its hydroxylation and subsequent formation of metabolites. These metabolites can then interact with other biomolecules, potentially leading to enzyme inhibition or activation. The changes in gene expression observed with this compound are likely due to its effects on transcription factors that regulate the expression of genes involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of oxidative stress. These effects include prolonged activation of antioxidant pathways and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects by enhancing the oxidative stress response and promoting cell survival. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in research studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and drug metabolism. It interacts with cytochrome P450 enzymes, leading to its hydroxylation and the formation of metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The study of these pathways provides insights into the mechanisms of drug action and the effects of oxidative stress on biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of this compound are crucial for understanding its effects on cellular processes and overall cell health .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound is important for understanding its role in cellular processes and its interactions with other biomolecules .
Propriétés
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)OC([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



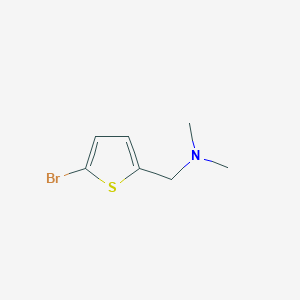
![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
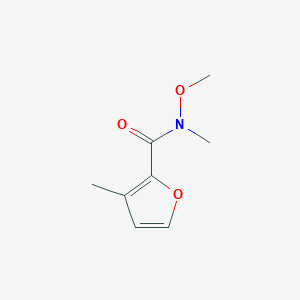
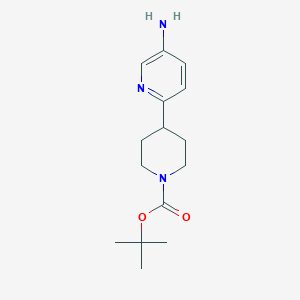
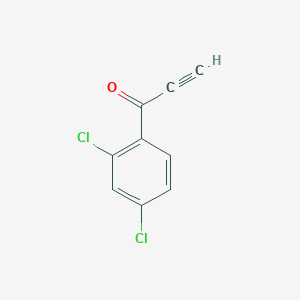
![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)

![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)
